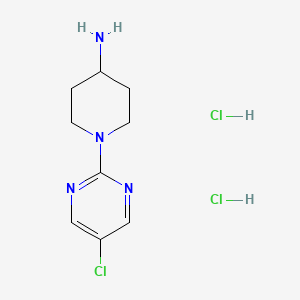

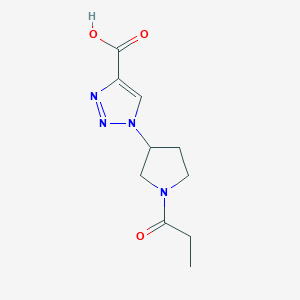

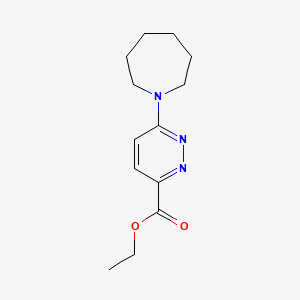

![molecular formula C10H14N2O2 B1492597 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid CAS No. 2097944-81-3](/img/structure/B1492597.png)

4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

Descripción general

Descripción

4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

This compound can be synthesized by the reaction of corresponding N-alkylpyrrole with hydrazine hydrate . The reaction with hydrazine hydrate (in ethanol) produces ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate . Following this, its amine nitrosation forms ethyl 6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid includes a pyrrole ring and a pyrazine ring . The presence of N-amino and 2 carboxylic groups in the molecule causes the possibility of further structure modification by different reagents .Chemical Reactions Analysis

The chemical reactivity of N-aminopiperazine was studied towards some electrophilic reagents such as carbonyl compounds, triethyl orthoformate, nitrous acid, acetylenedicarboxylic acid .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The pyrrolopyrazine derivatives, including 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid , have shown promising results as antimicrobial agents. They exhibit significant antibacterial and antifungal properties, which are crucial in the development of new medications to combat resistant strains of bacteria and fungi .

Antiviral Applications

These compounds have also been identified to possess antiviral activities. This makes them valuable in the research for novel antiviral drugs, especially in the wake of emerging viral diseases that pose a global health threat .

Anti-Inflammatory Properties

The anti-inflammatory potential of pyrrolopyrazine derivatives is another area of interest. Their ability to reduce inflammation can be harnessed in the treatment of chronic inflammatory diseases, providing a new avenue for therapeutic intervention .

Antioxidant Effects

Oxidative stress is a common pathway leading to various diseases, and antioxidants play a pivotal role in mitigating this stress. Pyrrolopyrazine derivatives, including our compound of interest, have shown antioxidant properties, which could be beneficial in preventing or treating conditions caused by oxidative damage .

Antitumor and Anticancer Research

The structure of pyrrolopyrazine derivatives has been associated with antitumor activities. Research into these compounds could lead to the development of new anticancer drugs, offering hope for more effective treatments .

Kinase Inhibition

Kinase inhibitors are an important class of drugs in the treatment of various diseases, including cancer. Some pyrrolopyrazine derivatives have been found to inhibit kinase activity, which is a promising application in the design of targeted therapies .

Drug Discovery and Lead Optimization

The pyrrolopyrazine scaffold is an attractive target in drug discovery due to its versatile biological activities. It serves as a foundation for the synthesis of new leads and optimization of existing drugs, contributing to the expansion of therapeutic options .

Synthetic Methodologies

The synthesis of pyrrolopyrazine derivatives, including 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid , is of great interest in medicinal chemistry. Efficient synthetic methods are crucial for the production of these compounds, which can then be used in various applications mentioned above .

Direcciones Futuras

Pyrrolopyrazine derivatives, including 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may affect multiple pathways .

Result of Action

Pyrrolopyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Propiedades

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2)6-11-8(9(13)14)7-4-3-5-12(7)10/h3-5,8,11H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGBWBKTOILQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CN21)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

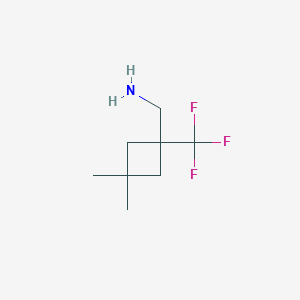

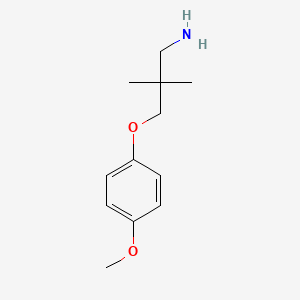

![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)

![6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1492518.png)